3,7,11,15-Tetramethylhexadec-1-en-5-ol

Description

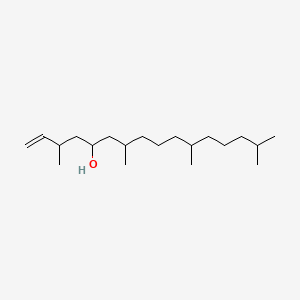

3,7,11,15-Tetramethylhexadec-1-en-5-ol is a branched-chain unsaturated alcohol with a molecular formula of C₂₀H₄₀O and a molecular weight of 296.53 g/mol. Structurally, it features a methyl-substituted hexadecene backbone with a hydroxyl group at position 5 and a double bond at position 1. Such compounds are often utilized in cosmetics, chemical synthesis, and industrial intermediates due to their surfactant and emollient properties .

Properties

CAS No. |

60046-87-9 |

|---|---|

Molecular Formula |

C20H40O |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

3,7,11,15-tetramethylhexadec-1-en-5-ol |

InChI |

InChI=1S/C20H40O/c1-7-17(4)14-20(21)15-19(6)13-9-12-18(5)11-8-10-16(2)3/h7,16-21H,1,8-15H2,2-6H3 |

InChI Key |

WEINNTOCTSLDML-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CC(CC(C)C=C)O |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CC(CC(C)C=C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally related to 3,7,11,15-Tetramethylhexadec-1-en-5-ol, differing in hydroxyl group position, double bond location, or stereochemistry. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Hydroxyl Position | Double Bond Position | Molecular Weight (g/mol) | Key Uses/Properties |

|---|---|---|---|---|---|

| 3,7,11,15-Tetramethylhexadec-1-en-3-ol | 505-32-8 | 3 | 1 | 296.53 | Cosmetic ingredient, skin irritant |

| 3,7,11,15-Tetramethyl-2-hexadecen-1-ol | 102608-53-7 | 1 | 2 | 296.53 | Volatile organic analysis |

| 3,7,11,15-Tetramethyl-1-hexadecen-3-ol | 60046-87-9 | 3 | 1 | 296.53 | Industrial synthesis |

Structural Isomerism and Functional Group Positioning

- Hydroxyl Group Position: 3,7,11,15-Tetramethylhexadec-1-en-3-ol (iso-Phytol R): The hydroxyl group at position 3 is associated with moderate skin irritation (H315) and aquatic toxicity (H400, H410) . 3,7,11,15-Tetramethyl-2-hexadecen-1-ol: The hydroxyl at position 1 and double bond at position 2 make it a volatile compound analyzed via gas chromatography/mass spectrometry (GC/MS) in biological samples .

Double Bond Position :

Thermochemical Properties

Data for 3,7,11,15-Tetramethyl-2-hexadecen-1-ol (CAS 102608-53-7) illustrates the temperature-dependent heat capacity ($C_p$) of similar compounds:

| Temperature (K) | $C_p$ (J/mol·K) | Calculation Method |

|---|---|---|

| 751.90 | 904.37 | Joback |

| 781.07 | 923.39 | Joback |

| 810.25 | 941.52 | Joback |

These values suggest that branching and functional group positioning significantly influence thermochemical behavior, with higher $C_p$ at elevated temperatures due to increased molecular自由度 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.